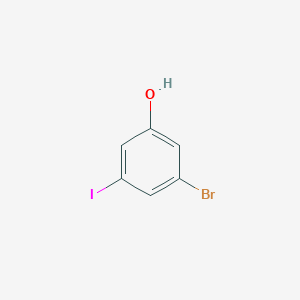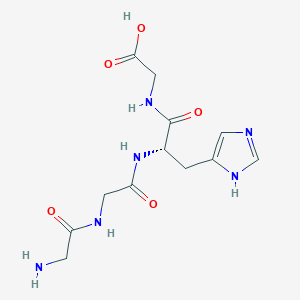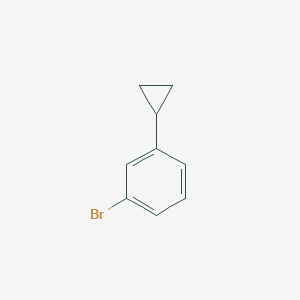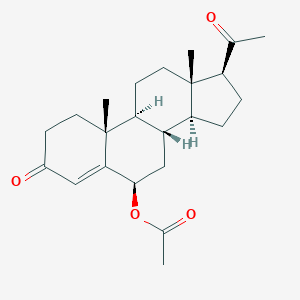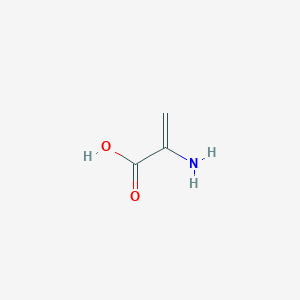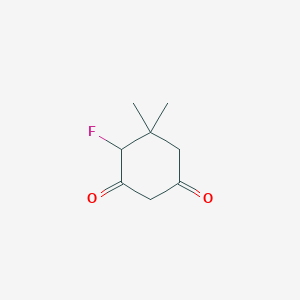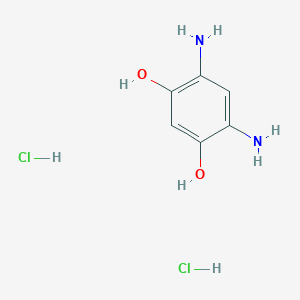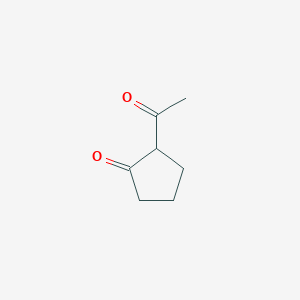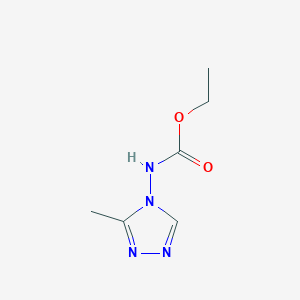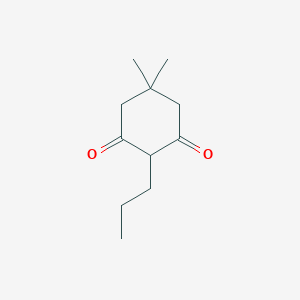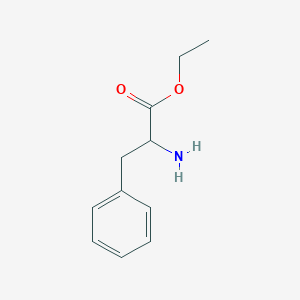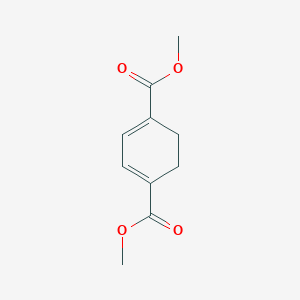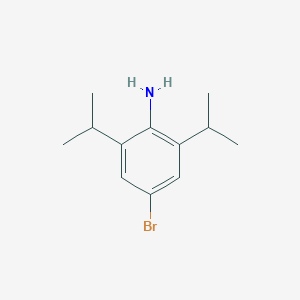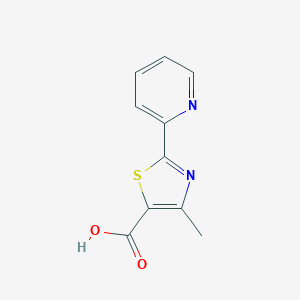
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
説明
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (2-PMTCA) is a synthetic organic compound that is used in the synthesis of various organic compounds. It is also used in the synthesis of drugs, dyes, and other materials. 2-PMTCA has been studied extensively for its potential applications in scientific research, including its biochemical and physiological effects.
科学的研究の応用
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application: Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Pyridine-2-boronic Acid
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
- Methods of Application: The dimethyl ester of pyridine-2-boronic acid reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results or Outcomes: The reaction results in the formation of the 2-pyridyl derivative of quinoline .
MIDA Boronates
- Application Summary: MIDA boronates are used in the Suzuki-Miyaura cross-coupling reaction of boronic acids, which is a crucial reaction in organic chemistry with applications in polymer science as well as in the fine chemicals and pharmaceutical industries .
- Methods of Application: The MIDA-protected boronate esters are unreactive under standard anhydrous cross-coupling conditions, even at temperatures up to 80 °C. However, deprotection is easily achieved at room temperature under mild aqueous basic conditions using either 1M NaOH, or even NaHCO3 .
- Results or Outcomes: The use of MIDA as a protecting group allows for the possibility of performing sequential Suzuki-Miyaura reactions under mild conditions .
Miyaura Borylation
- Application Summary: Miyaura borylation is a method that yields bis-metalated lynchpin-type reagents .
- Methods of Application: The reagents were further elaborated in polyene natural product syntheses of β-parinaric acid .
- Results or Outcomes: The stable polyene building block was used in the synthesis of the polyene chain of amphotericin B .
Kinetic Analysis
- Application Summary: Kinetic analysis of a competition conducted between different boron reagents for limiting conditions demonstrated experimentally that the boronic acid was the most reactive species .
- Methods of Application: The competition was conducted between [2 H 4]-11 and [2 H 0]-12 for limiting 13 .
- Results or Outcomes: Even when the proportion of boronic acid [2 H 4]-11 was very small in comparison to [2 H 0]-12, the product contained the labelled ring during the initial stages .
2-Pyridyl MIDA Boronate
- Application Summary: 2-pyridyl MIDA boronate is the first air-stable 2-pyridyl borane that can be isolated in chemically pure form .
- Methods of Application: An inexpensive, environmentally friendly, and scalable method for preparing 2-pyridyl MIDA boronates .
- Results or Outcomes: A preliminary method for cross-coupling 1 a with activated aryl chlorides. This method is ineffective with more challenging deactivated aryl halides .
特性
IUPAC Name |
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHWPOPCNNAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187991 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
34418-48-9 | |
| Record name | 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34418-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



